molecular formula C25H47N5O6S B1578736 beta-Amyloid (31-35)

beta-Amyloid (31-35)

Cat. No.: B1578736
M. Wt: 545.7 g/mol
InChI Key: ZMDGLWRNBGRYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

??-Amyloid 31-35(TFA): β-Amyloid 31-35 (TFA) , is the shortest sequence of the native Amyloid-β peptide. This peptide sequence is composed of five amino acids: Isoleucine-Isoleucine-Glycine-Leucine-Methionine. It is known for its neurotoxic properties and is often used in research related to neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ??-Amyloid 31-35(TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Addition of the next amino acid: The next amino acid, with its protecting group, is added and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of ??-Amyloid 31-35(TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ??-Amyloid 31-35(TFA) can undergo oxidation, particularly at the methionine residue, which can be converted to methionine sulfoxide.

    Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.

    Aggregation: The peptide can aggregate to form amyloid fibrils, a process that is influenced by factors such as pH, temperature, and the presence of metal ions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol (DTT).

    Aggregation: Conditions that promote aggregation include low pH, high temperature, and the presence of metal ions like zinc or copper.

Major Products Formed:

    Oxidation: Methionine sulfoxide.

    Reduction: Methionine.

    Aggregation: Amyloid fibrils.

Scientific Research Applications

Chemistry:

  • Used as a model peptide to study peptide synthesis and purification techniques.

Biology:

  • Investigated for its role in the formation of amyloid plaques in neurodegenerative diseases.
  • Used in studies to understand the mechanisms of protein aggregation and toxicity.

Medicine:

  • Research on ??-Amyloid 31-35(TFA) contributes to the development of therapeutic strategies for Alzheimer’s disease.
  • Used in drug screening assays to identify compounds that can inhibit amyloid aggregation.

Industry:

Comparison with Similar Compounds

Similar Compounds:

    β-Amyloid 1-40: A longer sequence of the Amyloid-β peptide, also involved in amyloid plaque formation.

    β-Amyloid 1-42: Another longer sequence, known for its higher propensity to form toxic aggregates.

    β-Amyloid 25-35: A shorter sequence that retains the neurotoxic properties of the full-length peptide.

Uniqueness: ??-Amyloid 31-35(TFA) is unique in that it is the shortest sequence of the Amyloid-β peptide that retains neurotoxic properties. This makes it a valuable tool for studying the minimal requirements for amyloid toxicity and aggregation .

Properties

IUPAC Name

2-[[2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47N5O6S/c1-8-15(5)20(26)23(33)30-21(16(6)9-2)24(34)27-13-19(31)28-18(12-14(3)4)22(32)29-17(25(35)36)10-11-37-7/h14-18,20-21H,8-13,26H2,1-7H3,(H,27,34)(H,28,31)(H,29,32)(H,30,33)(H,35,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDGLWRNBGRYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47N5O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.